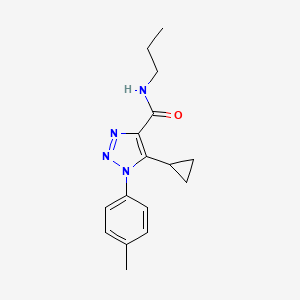

5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a cyclopropyl group at position 5, a 4-methylphenyl group at position 1, and a propyl chain on the carboxamide nitrogen (Fig. 1). The cyclopropyl group enhances metabolic stability, while the 4-methylphenyl and N-propyl substituents influence lipophilicity and binding interactions.

Properties

IUPAC Name |

5-cyclopropyl-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-3-10-17-16(21)14-15(12-6-7-12)20(19-18-14)13-8-4-11(2)5-9-13/h4-5,8-9,12H,3,6-7,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMDHKCYVZKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide (C15H18N4O2) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and experimental findings.

Synthesis and Structural Characteristics

The compound was synthesized through a two-step process involving a Dimroth reaction followed by amidation. The resulting structure features a cyclopropyl group that is oriented almost perpendicular to the benzene ring, with specific dihedral angles measured at 87.9° and 55.6° between the cyclopropyl and triazole rings, respectively .

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 286.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral Angle (Cyclopropyl-Benzen) | 87.9° |

| Dihedral Angle (Cyclopropyl-Triazole) | 55.6° |

Anticancer Properties

The biological activity of this compound has been evaluated in various cancer cell lines. Notably, it exhibited significant cytotoxic effects against HCT116 cells with an IC50 value of approximately 0.43 µM, indicating a potency that is approximately 11.5 times greater than Melampomagnolide B (IC50 = 4.93 µM) . The compound's mechanism of action includes the induction of apoptosis and inhibition of cell proliferation and migration.

Case Study: Apoptosis Induction

In a study evaluating the effects on HCT116 cells, treatment with the compound resulted in decreased expression of epithelial proteins (e.g., E-cadherin) and increased levels of mesenchymal markers (e.g., vimentin), suggesting a shift towards a more invasive phenotype . Furthermore, it was found to inhibit the DNA binding activity of NF-kB by reducing p65 phosphorylation, thus enhancing basal levels of IkBα and preventing NF-kB activation.

Mechanistic Insights

The compound's ability to induce apoptosis was further supported by studies showing increased reactive oxygen species (ROS) levels in treated cancer cells, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm . This cascade ultimately activates caspase pathways associated with apoptosis.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other triazole derivatives:

Table 2: Comparative IC50 Values of Triazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5-Cyclopropyl-1-(4-methylphenyl)-... | 0.43 | HCT116 |

| Melampomagnolide B | 4.93 | HCT116 |

| Triazole Derivative A | 2.7 | Eca109 |

| Triazole Derivative B | 1.5 | MCF-7 |

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide":

General Information

"this compound" has the molecular formula C16H20N4O and a molecular weight of 284.36 . It features a cyclopropyl group, a 1,2,3-triazole ring, and a propyl group .

Triazoles and Their Applications

Triazoles, in general, are nitrogen-containing heterocyclic compounds with significant pharmacological applications . There are two main types: 1,2,3-triazoles and 1,2,4-triazoles . These structures can accommodate a variety of substituents, facilitating the creation of diverse bioactive molecules . Triazoles and their derivatives exhibit a range of biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also used in organocatalysis, agrochemicals, and materials science .

1,2,3-Triazoles

Bioactive molecules containing a 1,2,3-triazole core have demonstrated antibacterial, antifungal, herbicide, anticancer, protease inhibitory, and antituberculosis activities .

Anti-inflammatory Activity

Some 1,2,4-triazole derivatives have shown anti-inflammatory activity . For example, one compound displayed a high selectivity index for inhibiting COX-2, an enzyme involved in inflammation, and also exhibited cardioprotective effects with less toxicity to gastric cells . Other triazole derivatives have demonstrated the potential to inhibit pro-inflammatory markers and oxidative stress mediators in activated macrophages, confirming their anti-inflammatory and antioxidant effects .

Cyclopropyltriazoles

1-aryl-1H-1,2,3-triazole-4-carboxamides are of interest in anticancer and antimicrobial research . The cyclopropyl substituent can influence the molecule's conformation .

Specific Examples

- This compound has a similar structure to 5-cyclo-propyl-N-(2-hy-droxy-eth-yl)-1-(4-methyl-phen-yl)-1H-1,2,3-triazole-4-carboxamide, for which the synthesis, crystal structure, and Hirshfeld surface analysis have been reported .

- 5-(substituted cyclopropyl)-1,2,4-triazole compounds have been described as having acaricidal activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Triazole-Carboxamide Derivatives

*Calculated molecular formula for the target compound: C₁₇H₂₁N₄O (Cyclopropyl = C₃H₅, 4-methylphenyl = C₇H₇, triazole = C₂HN₃, carboxamide = CONH(C₃H₇)).

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl, CN): Compounds like N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Table 1, row 2) exhibit altered electronic profiles, enhancing stability and intermolecular interactions (e.g., hydrogen bonding) .

- Hydrophilic Substituents (e.g., Hydroxyethyl): The hydroxyl group in compound I improves aqueous solubility, critical for bioavailability .

Crystallographic and Conformational Insights

- The N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide analog crystallizes in the monoclinic space group C2/c, with intermolecular hydrogen bonds stabilizing its structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.